

# BI 224436 structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BI 224436 |           |
| Cat. No.:            | B606078   | Get Quote |

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of **BI 224436**, a Non-Catalytic Site HIV-1 Integrase Inhibitor

### Introduction

**BI 224436** is a first-in-class, potent, and orally bioavailable non-catalytic site integrase inhibitor (NCINI) developed for the treatment of HIV-1 infection.[1][2] Unlike previously approved integrase strand transfer inhibitors (INSTIs) such as raltegravir and dolutegravir, which target the catalytic active site of the HIV-1 integrase (IN) enzyme, **BI 224436** binds to a distinct, allosteric pocket located at the dimer interface of the IN catalytic core domain (CCD).[1][3] This unique mechanism of action allows it to inhibit the 3'-processing step of viral DNA integration and also disrupt the crucial interaction between IN and the host cell lens epithelium-derived growth factor (LEDGF/p75), a cofactor essential for tethering the viral pre-integration complex to the host chromatin.[1][4] This guide provides a detailed overview of the structure-activity relationship (SAR) studies that led to the discovery of **BI 224436**, outlines the experimental protocols used for its evaluation, and visualizes its mechanism and the discovery process.

# Mechanism of Action: Allosteric Inhibition of HIV-1 Integrase

HIV-1 integrase is essential for viral replication, catalyzing the insertion of the viral genome into the host cell's DNA through a two-step process:

## Foundational & Exploratory





- 3'-Processing: IN recognizes and cleaves a dinucleotide from each 3'-end of the viral long terminal repeats (LTRs).[1][5]
- Strand Transfer: The processed 3'-ends of the viral DNA are then covalently joined to the host cell's DNA.[1]

**BI 224436** exerts its antiviral effect by binding to a conserved allosteric pocket at the IN CCD dimer interface.[3][6] This binding event has a dual inhibitory effect: it directly prevents the 3'-processing reaction and it blocks the interaction of IN with the host cofactor LEDGF/p75, both of which are critical for successful viral integration.[1][4]





Click to download full resolution via product page

Caption: Mechanism of BI 224436 action on HIV-1 integrase.



# Structure-Activity Relationship (SAR) Studies

The discovery of **BI 224436** began with a high-throughput screen that identified a 3-quinolineacetic acid derivative (Compound 1) as a hit.[6] Subsequent optimization focused on three key regions of the scaffold: the C3-acetic acid moiety, the C4-aryl substituent, and the "B-ring" of the quinoline core.[6]



Click to download full resolution via product page

Caption: Logical workflow of the SAR optimization for BI 224436.

# C3 Acetic Acid Moiety Modifications

Modifications at the  $\alpha$ -position of the C3-acetic acid were explored to improve potency. It was found that introducing small alkyl groups enhanced both intrinsic and antiviral activity, while stereochemistry was critical. The (S)-enantiomer was significantly more active than the (R)-enantiomer.[6]

Table 1: SAR at the C3 Acetic Acid Moiety



| Compound | R             | Stereochemist<br>ry | LTR-Cleavage<br>IC50 (nM)[6] | Antiviral EC50<br>(nM)[6] |
|----------|---------------|---------------------|------------------------------|---------------------------|
| 5        | н             | Racemic             | 1,400                        | 2,700                     |
| 7        | -СНз          | Racemic             | 1,300                        | 2,500                     |
| 8        | -CH₂CH₃       | Racemic             | 200                          | 470                       |
| 10       | -CH₃ (from 9) | R                   | 1,500                        | >10,000                   |

| 11 | -CH<sub>3</sub> (from 9) | S | 20 | 220 |

Note: Data for compounds 10 and 11 are derived from the methoxy analog 9, but illustrate the critical effect of  $\alpha$ -substitution and stereochemistry.[6]

# **C4-Aryl Substituent Modifications**

The C4-aryl group plays a crucial role in binding within the hydrophobic pocket of the integrase dimer. A variety of aryl and heteroaryl groups were investigated to balance potency and metabolic stability. Introduction of a quinoline substituent at this position was found to be optimal, significantly improving metabolic stability while maintaining high potency.[6]

Table 2: SAR at the C4-Aryl Position

| Compound | C4-Aryl Group  | LTR-Cleavage<br>IC50 (nM)[6] | Antiviral EC50<br>(nM)[6] | Human<br>Hepatocyte<br>Stability<br>(%QH)[1] |
|----------|----------------|------------------------------|---------------------------|----------------------------------------------|
| 1        | Phenyl         | 5,300                        | >10,000                   | N/A                                          |
| 5        | 4-Chlorophenyl | 1,400                        | 2,700                     | N/A                                          |

| 26 (**BI 224436**) | Dihydropyrano-quinolinyl | 15 | 11-27 | 13 |

# **B-Ring Modifications**



Modifications to the B-ring of the quinoline core were found to influence the compound's sensitivity to human serum. Removing the C7-methyl group from a precursor compound led to **BI 224436**, which exhibited not only excellent potency but also an improved serum shift profile, a key property for clinical candidates.[6]

Table 3: SAR at the B-Ring

| Compound | B-Ring       | Antiviral EC₅₀ (nM) | Serum-Shifted EC <sub>50</sub> |
|----------|--------------|---------------------|--------------------------------|
|          | Substitution | [6]                 | (fold change)[1][6]            |
| 24       | C7-Methyl    | ~20-40              | >4                             |

| 26 (**BI 224436**) | C7-H | 11-27 | 2.1 |

# Summary of BI 224436 Preclinical Profile

The systematic optimization process resulted in **BI 224436**, a compound with a potent and well-balanced preclinical profile, making it the first NCINI to advance to clinical trials.[1][7]

Table 4: In Vitro Activity and ADME Properties of BI 224436



| Parameter                                    | Value                      | Reference |
|----------------------------------------------|----------------------------|-----------|
| Biochemical Activity                         |                            |           |
| LTR-Cleavage IC50                            | 15 nM                      | [1]       |
| IN-LEDGF Interaction IC50                    | 11 nM                      | [4]       |
| Strand Transfer IC50                         | >50,000 nM                 | [4]       |
| Antiviral Activity                           |                            |           |
| Antiviral EC₅₀ (PBMCs)                       | 7.2 - 15 nM                | [4]       |
| Antiviral EC <sub>50</sub> (various strains) | 11 - 27 nM                 | [1]       |
| 50% Human Serum Shift<br>(ssEC50)            | 2.1-fold                   | [1][7]    |
| Cellular Cytotoxicity (CC50)                 | >90,000 - 110,000 nM       | [1][5]    |
| ADME Properties                              |                            |           |
| Aqueous Solubility (pH 2.0-6.8)              | >0.84 mg/mL                | [1]       |
| Caco-2 Permeability (A → B)                  | 14 x 10 <sup>-6</sup> cm/s | [1]       |
| CYP2C9 Inhibition IC50                       | 20 μΜ                      | [1]       |
| Human Hepatocyte Stability                   | 13% QH                     | [1]       |
| In Vivo Pharmacokinetics                     |                            |           |

| Oral Bioavailability (Rat / Monkey / Dog) | 54% / 82% / 81% | [5]<br/>[7] |

# **Experimental Protocols**

Detailed methodologies were crucial for the evaluation and optimization of the **BI 224436** series.

# LTR 3'-Processing Cleavage Assay

## Foundational & Exploratory





This biochemical assay measures the ability of a compound to inhibit the 3'-processing activity of recombinant HIV-1 integrase.

Principle: A synthetic DNA substrate mimicking the viral LTR is used. It consists of two
annealed oligonucleotides, one labeled with a 5'-fluorophore (e.g., Rhodamine Red-X) and
the other with a 3'-quencher (e.g., Black Hole Quencher).[3][6] In the intact duplex,
fluorescence is quenched. Upon 3'-processing by integrase, the dinucleotide attached to the
quencher is cleaved and released, leading to an increase in fluorescence.[6]

#### Protocol:

- Recombinant HIV-1 integrase is pre-incubated with the test compound at various concentrations in an appropriate assay buffer.
- The dual-labeled LTR DNA substrate is added to initiate the reaction.
- The reaction is incubated at 37°C.
- Fluorescence intensity is measured over time using a plate reader.
- The rate of reaction is calculated, and the data is used to determine the IC<sub>50</sub> value, representing the concentration of inhibitor required to reduce enzymatic activity by 50%.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pardon Our Interruption [opnme.com]
- 2. BI 224436 Wikipedia [en.wikipedia.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. Preclinical Profile of BI 224436, a Novel HIV-1 Non-Catalytic-Site Integrase Inhibitor -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of BI 224436, a Noncatalytic Site Integrase Inhibitor (NCINI) of HIV-1 PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical profile of BI 224436, a novel HIV-1 non-catalytic-site integrase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BI 224436 structure-activity relationship (SAR) studies].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606078#bi-224436-structure-activity-relationship-sar-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com